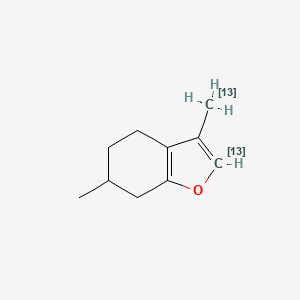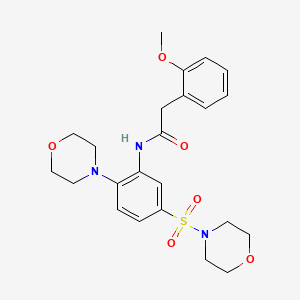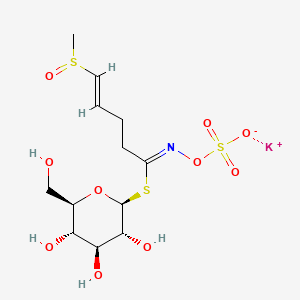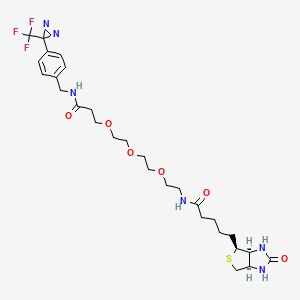
Biotin-PEG3-CONH-Ph-CF3-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-CONH-Ph-CF3-diazirine is a biotin-labeled polyethylene glycol derivative. This compound is primarily used for protein labeling due to its biotin moiety, which has a high affinity for avidin and streptavidin proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, while the diazirine group allows for photo-crosslinking, making it a versatile tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CONH-Ph-CF3-diazirine involves multiple steps:
Biotinylation: Biotin is first activated and then conjugated to a polyethylene glycol (PEG) chain.
PEGylation: The PEG chain is then linked to a phenyl group (Ph) through an amide bond (CONH).
Diazirine Introduction: Finally, the trifluoromethyl diazirine (CF3-diazirine) group is introduced to the phenyl ring.
Each step requires specific reaction conditions, such as the use of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-CONH-Ph-CF3-diazirine undergoes several types of chemical reactions:
Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex
Common Reagents and Conditions
Photo-crosslinking: UV light (typically 365 nm) is used to activate the diazirine group.
Biotin-Avidin Interaction: This reaction occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents
Major Products Formed
Photo-crosslinking: Covalent adducts between this compound and target proteins or other biomolecules.
Biotin-Avidin Interaction: Biotin-avidin or biotin-streptavidin complexes
Scientific Research Applications
Biotin-PEG3-CONH-Ph-CF3-diazirine has a wide range of applications in scientific research:
Protein Labeling: Used to label proteins for detection and purification.
Photoaffinity Labeling: Utilized to study protein-protein and protein-ligand interactions by forming covalent bonds upon UV activation.
Cell Surface Mapping: Employed to map the distribution of proteins on cell surfaces.
Drug Discovery: Aids in identifying molecular targets and binding sites of potential drug candidates
Mechanism of Action
The mechanism of action of Biotin-PEG3-CONH-Ph-CF3-diazirine involves:
Biotin-Avidin Interaction: The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of labeled proteins.
Photo-crosslinking: Upon UV light exposure, the diazirine group forms a reactive carbene intermediate that covalently bonds with nearby molecules, enabling the study of molecular interactions
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-CONH-Ph-CF3-diazirine: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-CONH-Ph-CF3-diazirine: Similar structure but with a longer PEG spacer.
Biotin-PEG3-CONH-Ph-N3: Similar structure but with an azide group instead of diazirine
Uniqueness
Biotin-PEG3-CONH-Ph-CF3-diazirine is unique due to its balanced PEG spacer length, which provides optimal solubility and minimal steric hindrance, and its diazirine group, which allows for efficient photo-crosslinking. This combination makes it a versatile and effective tool for various biochemical applications .
Properties
CAS No. |
2845211-64-3 |
|---|---|
Molecular Formula |
C28H39F3N6O6S |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1 |
InChI Key |
DYDRORMEQWOQIZ-HWBMXIPRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
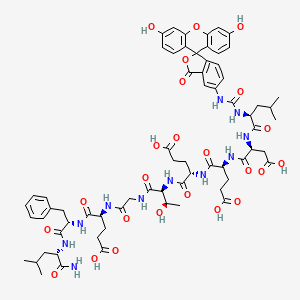
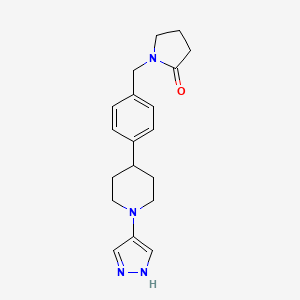

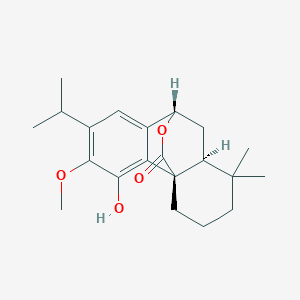
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
